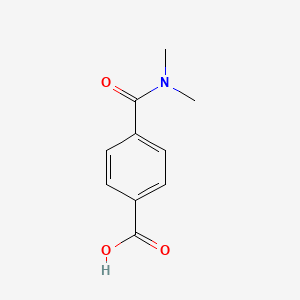

4-(dimethylcarbamoyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIJETBHEKJGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-49-7 | |

| Record name | 4-(dimethylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(dimethylcarbamoyl)benzoic acid

This guide provides a comprehensive technical overview of the principal synthetic pathways to 4-(dimethylcarbamoyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to facilitate informed decisions in a laboratory setting.

Introduction

This compound, also known as 4-carboxy-N,N-dimethylbenzamide, is a bifunctional molecule featuring a carboxylic acid and a tertiary amide. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with therapeutic potential. The selection of an appropriate synthetic route is paramount and is dictated by factors such as starting material availability, desired scale, and purity requirements. This guide will explore the most prevalent and effective methods for its preparation.

Core Synthetic Pathways

The synthesis of this compound can be broadly categorized into three primary strategies, each with distinct advantages and considerations.

Pathway 1: Amide Coupling Reactions

Amide coupling is a cornerstone of modern organic synthesis and represents a highly versatile approach to this compound. This method involves the activation of a carboxylic acid group on a terephthalic acid precursor, followed by nucleophilic attack by dimethylamine.

Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for amidation.

One of the most common and effective coupling systems is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). EDC, a water-soluble carbodiimide, facilitates the formation of a highly reactive O-acylisourea intermediate.[2][3] HOBt then acts as a crucial additive, intercepting this unstable intermediate to form a more stable HOBt-ester, which is less susceptible to racemization and reacts efficiently with the amine.[2][3]

Reaction Mechanism: EDC/HOBt Coupling

The mechanism involves a multi-step process:

-

The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate.

-

This intermediate is then attacked by HOBt to generate an activated HOBt-ester and the urea byproduct.

-

Finally, the amine (dimethylamine) attacks the HOBt-ester, yielding the desired amide and regenerating HOBt.[1][2][3]

Diagram: EDC/HOBt Mediated Amide Coupling Pathway

Caption: EDC/HOBt mediated synthesis of this compound.

Experimental Protocol: Amide Coupling of Terephthalic Acid Monomethyl Ester with Dimethylamine

-

Materials: Terephthalic acid monomethyl ester, dimethylamine (2.0 M solution in THF), EDC·HCl, HOBt, Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.

-

Procedure: a. To a solution of terephthalic acid monomethyl ester (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and dimethylamine solution (1.5 eq). b. Cool the mixture to 0 °C in an ice bath. c. Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq). d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC. e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-(dimethylcarbamoyl)benzoate. g. Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to obtain this compound.

Pathway 2: Acyl Chloride Intermediate (Schotten-Baumann Reaction)

This classic method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine in the presence of a base. For the synthesis of this compound, terephthalic acid is first converted to 4-carboxybenzoyl chloride.

Causality Behind Experimental Choices: The Schotten-Baumann reaction is a robust and widely used method for amide bond formation.[4][5][6][7][8] The key to this pathway is the in-situ generation or use of a highly electrophilic acyl chloride. The reaction is typically performed in a two-phase system (e.g., DCM/water) with a base (like NaOH or pyridine) to neutralize the HCl byproduct, driving the reaction to completion.[4][5][6][7][8]

Reaction Mechanism: Schotten-Baumann Reaction

The mechanism proceeds in two main stages:

-

Formation of the Acyl Chloride: Terephthalic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 4-carboxybenzoyl chloride.

-

Amidation: The amine (dimethylamine) acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion, and a base removes the proton from the nitrogen to yield the final amide.[4][5][6]

Diagram: Schotten-Baumann Reaction Pathway

Sources

- 1. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. byjus.com [byjus.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. grokipedia.com [grokipedia.com]

- 8. quora.com [quora.com]

Introduction: The Enigma of 4-(dimethylcarbamoyl)benzoic acid

As a Senior Application Scientist, this guide is structured to provide a comprehensive exploration of the potential mechanism of action for 4-(dimethylcarbamoyl)benzoic acid. Given the limited direct research on this specific molecule, we will employ a rational, evidence-based approach by examining its structural components and the established biological activities of closely related benzoic acid derivatives. This guide is intended for researchers and drug development professionals, offering not just a review of existing knowledge but also a forward-looking perspective on how to elucidate the compound's precise biological role.

This compound is an organic compound characterized by a benzoic acid core with a dimethylcarbamoyl group at the 4-position[1]. While its chemical synthesis and properties are documented, its specific mechanism of action in a biological context remains largely unexplored in publicly available literature. However, the benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents[2][3]. Derivatives of benzoic acid have been shown to exhibit a multitude of biological effects, including anticancer, antimicrobial, and enzyme-inhibiting activities[2][4].

This guide will therefore:

-

Deconstruct the molecule into its core moieties: the benzoic acid ring and the N,N-dimethylcarbamoyl group.

-

Synthesize findings from structurally analogous compounds to build a predictive framework for its potential biological targets.

-

Propose a series of robust experimental workflows to systematically investigate and validate its mechanism of action.

Structural and Chemical Profile

Molecular Formula: C₁₀H₁₁NO₃[1] Molecular Weight: 193.2 g/mol [1]

The structure combines a hydrophilic carboxylic acid group with a more nonpolar aromatic ring and a polar amide group. This amphipathic nature can influence its pharmacokinetic properties, such as membrane permeability and solubility. The presence of the N,N-dimethylcarbamoyl moiety is significant, as the amide bond is a cornerstone of biochemistry and is present in numerous pharmaceuticals[5].

Inferred Mechanisms of Action from Analogous Compounds

By examining benzoic acid derivatives with similar structural features, we can hypothesize potential biological targets for this compound.

Enzyme Inhibition

A prominent mechanism for benzoic acid derivatives is the inhibition of various enzymes. The carboxylic acid group can act as a key interacting moiety, forming hydrogen bonds or ionic interactions within an enzyme's active site.

-

Steroid 5α-Reductase Inhibition: Certain 4-benzoylbenzoic acid derivatives have been identified as potent inhibitors of human steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. For instance, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid demonstrated an IC₅₀ value of 0.82 µM for the human type 2 isozyme[4][6]. The carbamoyl linkage in these analogs is crucial for activity.

-

Other Enzyme Targets: Libraries of benzoic acid derivatives have been screened to discover potent inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase[5].

The structural similarity suggests that this compound could potentially act as an inhibitor for a range of enzymes, a hypothesis that warrants experimental validation.

Receptor Antagonism

Benzoic acid derivatives have been successfully developed as receptor antagonists.

-

EP4 Receptor Antagonism: A series of substituted benzoic acids have been discovered as potent and selective antagonists of the EP4 receptor, a prostaglandin E2 receptor involved in inflammation and pain[7][8]. These molecules often feature an amide linkage, highlighting the importance of this group for receptor binding.

Modulation of the Proteostasis Network

Recent studies have shown that benzoic acid derivatives isolated from the fungus Bjerkandera adusta can promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human cells[9]. These pathways are critical for cellular health and are implicated in aging and disease. The study identified 4-hydroxybenzoic acid and 4-methoxybenzoic acid as active compounds, suggesting that substitutions at the 4-position of the benzoic acid ring are compatible with this activity[9].

Antimicrobial Activity

The general mechanism of action for benzoic acid as an antiseptic involves its lipophilic nature, allowing it to penetrate microbial cell membranes[10]. Once inside, it can acidify the cytoplasm and interfere with key cellular processes like amino acid uptake and the activity of respiratory enzymes[10]. While this compound is a more complex derivative, it may retain some of these fundamental antimicrobial properties.

Proposed Experimental Workflows for Mechanistic Elucidation

Given the lack of direct evidence, a systematic approach is required to determine the mechanism of action. The following section outlines key experimental protocols.

Target Identification and Validation

The initial step is to identify the biological target(s) of the compound. A logical workflow for this process is outlined below.

Caption: Workflow for Target Identification and Validation.

Detailed Protocol: Enzyme Inhibition Assay (Hypothetical Target: Steroid 5α-Reductase)

This protocol provides a template for assessing the inhibitory potential of this compound against a specific enzyme, using human steroid 5α-reductase 2 (SRD5A2) as an example.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SRD5A2.

Materials:

-

Recombinant human SRD5A2 enzyme.

-

Testosterone (substrate).

-

NADPH (cofactor).

-

This compound, dissolved in DMSO.

-

Finasteride (positive control inhibitor).

-

Assay buffer (e.g., 40 mM potassium phosphate, pH 6.5).

-

96-well microplate.

-

LC-MS/MS system for product quantification (dihydrotestosterone - DHT).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be 100 µM to 1 nM. Prepare similar dilutions for Finasteride.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add:

-

2 µL of the test compound or control (DMSO for no inhibition, Finasteride for positive control).

-

88 µL of assay buffer containing NADPH (final concentration ~500 µM) and SRD5A2 enzyme (final concentration determined by enzyme titration).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of testosterone substrate (final concentration ~50 nM) to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

-

Product Quantification: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of DHT produced.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Summary of Potential Mechanisms and Data

The table below summarizes the potential mechanisms of action for this compound based on analogous compounds.

| Potential Mechanism | Evidence from Analogous Compounds | Key Structural Features | Representative Analog | Reference |

| Enzyme Inhibition | Inhibition of steroid 5α-reductase, acetylcholinesterase, and carbonic anhydrase. | Benzoic acid core, amide/carbamoyl linkage. | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | [4][6] |

| Receptor Antagonism | Antagonism of the EP4 prostaglandin receptor. | Benzoic acid core, amide linkage. | Substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid | [7] |

| Proteostasis Modulation | Activation of ubiquitin-proteasome and autophagy pathways. | Substituted benzoic acid at the 4-position. | 4-hydroxybenzoic acid, 4-methoxybenzoic acid | [9] |

| Antimicrobial Activity | Disruption of microbial cell membranes and intracellular acidification. | Lipophilic benzoic acid core. | Benzoic Acid | [10] |

Conclusion and Future Directions

While the precise mechanism of action for this compound is not yet defined, a comprehensive analysis of its structural relatives provides several plausible and testable hypotheses. The recurring themes of enzyme inhibition and receptor antagonism, driven by the benzoic acid scaffold and amide linkage, present the most promising avenues for initial investigation.

The path forward requires a systematic and multi-faceted experimental approach, starting with broad phenotypic screening to identify a biological context, followed by rigorous target identification and validation using the workflows outlined in this guide. Elucidating the mechanism of action will be crucial to unlocking the potential therapeutic value of this and related molecules in drug discovery programs.

References

- Benchchem. (n.d.). 4-(Diethylcarbamoyl)benzoic acid | 71888-24-9.

- Benchchem. (n.d.). 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | 70142-79-9.

- Biosynth. (n.d.). 4-(Phenylcarbamoyl)benzoic Acid | 16777-78-9.

- ChemicalBook. (n.d.). This compound | 34231-49-7.

- Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid.

- MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.

- MDPI. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- PubMed. (2015). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists.

- PubMed. (2015). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile.

- PubMed. (2015). A familiar ring to it: biosynthesis of plant benzoic acids.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2.

Sources

- 1. This compound | 34231-49-7 [chemicalbook.com]

- 2. preprints.org [preprints.org]

- 3. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | 70142-79-9 | Benchchem [benchchem.com]

- 5. 4-(Diethylcarbamoyl)benzoic acid | 71888-24-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of benzoic acid [benzoic-acid-china.com]

4-(Dimethylcarbamoyl)benzoic Acid: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Core Moiety

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the exploration of versatile chemical scaffolds that can be systematically modified to achieve desired biological activity. 4-(Dimethylcarbamoyl)benzoic acid, with its characteristic aromatic core, carboxylic acid, and dimethylcarbamoyl functionalities, represents such a scaffold. While direct and extensive biological activity data for this specific compound is not widely documented in peer-reviewed literature, its structural components are prevalent in a multitude of biologically active molecules. This guide, therefore, approaches this compound not as a standalone therapeutic, but as a pivotal starting point and a central framework for the rational design of new enzyme inhibitors and other targeted therapies.

This technical guide will delve into the biological potential of the this compound scaffold by examining the established activities of its structural analogs. We will explore the crucial role of the benzoic acid core and the influence of the N,N-dimethylcarbamoyl group in shaping the pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, this guide will provide a detailed framework for the experimental validation of such compounds, empowering researchers to unlock the therapeutic potential of this and related chemical scaffolds.

The Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoic acid motif is a cornerstone in drug design, valued for its synthetic accessibility and its ability to engage in key interactions with biological targets[1][2]. The carboxylic acid group can act as a hydrogen bond donor and acceptor, often anchoring a molecule to the active site of an enzyme or a receptor[3]. The aromatic ring provides a rigid framework that can be functionalized to modulate properties such as lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of a compound's biological effect[3].

The true power of the benzoic acid scaffold lies in its capacity for diversification. By introducing various substituents at different positions on the phenyl ring, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a chemical series to optimize potency, selectivity, and pharmacokinetic properties[3][4].

Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives: A Gateway to Diverse Biological Activities

While this compound itself has not been extensively profiled, a wealth of data on its structural relatives highlights the therapeutic potential of this class of compounds. By analyzing the biological activities of various substituted benzoic acids, we can infer the potential applications and design principles for novel derivatives of our core scaffold.

dot

Caption: Structure-Activity Relationship (SAR) exploration using a core scaffold.

The following table summarizes the inhibitory activities of several benzoic acid derivatives against a range of enzymes, demonstrating the versatility of this scaffold.

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |

| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Human Steroid 5α-Reductase Type 2 | 0.82 | [5][6] |

| N-Cyclohexanemethyl-4-(5-indolyl)benzoic acid | Human Steroid 5α-Reductase Type 1 | 2.10 | [7] |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 | [8][9] |

| 2,5-Dihydroxybenzoic acid | α-Amylase | 0.298 | [9] |

| Pyridine-carboxylic acid derivative | Protein Kinase CK2α' | 0.0046 | [10] |

| 4-Aminobenzoic acid | Mushroom Tyrosinase | 3.8 | [11] |

| 2-Aminobenzoic acid | Mushroom Tyrosinase | 5.15 | [11] |

This data underscores a critical principle in drug discovery: subtle changes to a core structure can lead to profound differences in biological activity and target specificity. For instance, the addition of hydroxyl groups to the benzoic acid ring can confer α-amylase inhibitory activity, while more complex substitutions can lead to potent inhibition of steroid 5α-reductase or protein kinases[5][8][10].

The Role of the N,N-Dimethylcarbamoyl Group

The N,N-dimethylcarbamoyl moiety is a key feature of our core scaffold and is found in several approved drugs. This group can influence a molecule's properties in several ways:

-

Metabolic Stability: The amide bond of the carbamoyl group is generally more resistant to hydrolysis than an ester linkage, which can improve a drug's metabolic stability and prolong its duration of action[12].

-

Solubility and Permeability: The carbamoyl group can participate in hydrogen bonding, which can influence a compound's aqueous solubility and its ability to cross biological membranes[12].

-

Target Binding: The carbonyl oxygen and the nitrogen atom of the carbamoyl group can act as hydrogen bond acceptors and donors, respectively, facilitating key interactions within the binding pocket of a target protein[12].

A notable example of a drug containing the dimethylcarbamoyl group is Neostigmine , an acetylcholinesterase inhibitor used to treat myasthenia gravis. In Neostigmine, the dimethylcarbamoyl group is crucial for its mechanism of action, as it is transferred to the active site of the acetylcholinesterase enzyme, leading to its reversible inhibition. This highlights the potential for the N,N-dimethylcarbamoyl group of this compound to be a key pharmacophoric feature in newly designed enzyme inhibitors.

Experimental Workflow for Assessing Biological Activity: A Protocol for Enzyme Inhibition Assays

To evaluate the potential of novel derivatives of this compound as enzyme inhibitors, a robust and validated experimental workflow is essential. The following is a generalized, step-by-step protocol for an in vitro enzyme inhibition assay, which can be adapted for various enzyme targets.

dot

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a specific example for assessing the inhibition of AChE, a common target in drug discovery for neurological disorders.

1. Materials and Reagents:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) - Chromogen

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Neostigmine or Eserine)

2. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup (per well of a 96-well plate):

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution at various concentrations. Include wells for a negative control (buffer/DMSO only) and a positive control.

-

Add 20 µL of the AChE enzyme solution.

-

-

Pre-incubation:

-

Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25-37°C) to allow for the binding of the inhibitor to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution.

-

Immediately begin measuring the absorbance at 412 nm using a microplate reader. Record readings kinetically (e.g., every 60 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis[6].

-

Self-Validation and Causality: This protocol includes essential controls for self-validation. The negative control (no inhibitor) establishes the baseline 100% enzyme activity, while the positive control (a known inhibitor) confirms that the assay is sensitive to inhibition. The kinetic measurement of the reaction provides robust data on the reaction rate, and the dose-response curve validates the inhibitory effect of the test compound. The choice of a pre-incubation step is crucial to allow for equilibrium to be reached between the enzyme and a potential inhibitor, which is particularly important for detecting slow-binding inhibitors.

Conclusion: A Promising Scaffold for Future Drug Discovery

While this compound may not be a biologically active molecule in its own right, its structure represents a valuable and underexplored scaffold for the development of novel therapeutic agents. The established importance of the benzoic acid core in medicinal chemistry, combined with the favorable properties conferred by the N,N-dimethylcarbamoyl group, makes this compound an attractive starting point for the synthesis of new chemical libraries.

By leveraging the principles of structure-activity relationship and employing robust experimental workflows, such as the enzyme inhibition assays detailed in this guide, researchers can systematically modify the this compound scaffold to target a wide range of enzymes and receptors implicated in human disease. The journey from a simple chemical intermediate to a life-saving drug is complex, but it begins with the recognition of the potential inherent in versatile core structures like this compound.

References

-

Hartmann, R. W., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-8. [Link]

-

Guan, W., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. [Link]

-

Hartmann, R. W., et al. (1998). N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity. Archiv der Pharmazie, 331(2), 55-60. [Link]

-

ResearchGate. (n.d.). The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. [Link]

-

Semantic Scholar. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

-

ResearchGate. (2002). Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2. [Link]

-

Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-41. [Link]

-

ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free... [Link]

-

MDPI. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. [Link]

-

Ntie-Kang, F. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini reviews in medicinal chemistry, 15(12), 1015–1026. [Link]

-

Wikipedia. (n.d.). Discovery and development of 5α-reductase inhibitors. [Link]

-

MDPI. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

PubMed Central. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

-

Wikipedia. (n.d.). Neostigmine. [Link]

-

MDPI. (2020). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. [Link]

-

PubMed Central. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

-

Tesi Unica. (n.d.). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. [Link]

-

PubMed Central. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

PubMed. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. [Link]

-

Semantic Scholar. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

- Google Patents. (2017). Synthesis of parpinhibitor talazoparib.

-

PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. [Link]

-

MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

-

PubMed Central. (1998). Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains. [Link]

-

ResearchGate. (n.d.). Synthesis of benzoic acid intermediates. Reagents and conditions: (e)... [Link]

-

Wiley Online Library. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Drug Receptor Interactions, Metabolism, and Preclinical Drugs for SARS COV 2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. [Link]

-

Journal of Medicinal and Organic Chemistry. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. [Link]

-

YouTube. (2025). Drug-Receptor Interaction Pharmacodynamics | Basics. [Link]

-

Pharmax CMC. (2025). What Role Do Pharmaceutical Intermediates Play in Generic Drugs Manufacturing? [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Dimethylcarbamoyl Chloride, a known carcinogen – All About Drugs [allfordrugs.com]

- 4. mdpi.com [mdpi.com]

- 5. US5081271A - Novel benzoic acid derivatives and process for preparing the same - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. `N-Carbamoyl-N-methylbenzamide|Research Chemical` [benchchem.com]

- 11. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

- 12. Neostigmine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(dimethylcarbamoyl)benzoic Acid Derivatives and Analogs: Synthesis, Mechanism of Action, and Therapeutic Potential

Introduction: The Emergence of 4-(dimethylcarbamoyl)benzoic Acid Derivatives in Drug Discovery

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can be tailored to interact with specific biological targets. Within this context, this compound and its derivatives have emerged as a versatile and promising class of compounds. Structurally, this core motif is a substituted benzoic acid, a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and synthetic tractability.[1] The incorporation of a dimethylcarbamoyl group at the para-position introduces a key hydrogen bond acceptor and modulates the electronic properties of the aromatic ring, influencing its interactions with biological macromolecules.

This technical guide provides a comprehensive overview of this compound derivatives and their analogs, with a particular focus on their synthesis, mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors, and the experimental protocols required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

I. Synthesis and Chemical Properties

The synthesis of the core this compound scaffold is a critical first step in the exploration of its therapeutic potential. A robust and scalable synthetic route allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

A prevalent and efficient method for the synthesis of this compound involves the reaction of terephthaloyl chloride with dimethylamine. Terephthaloyl chloride, a commercially available starting material, possesses two reactive acyl chloride groups.[2] By carefully controlling the stoichiometry of the reactants, a selective mono-amidation can be achieved.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Terephthaloyl chloride[2]

-

Dimethylamine (2M solution in THF)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve terephthaloyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the dimethylamine solution dropwise to the terephthaloyl chloride solution via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Synthesis of Analogs and Derivatives

The carboxylic acid and the aromatic ring of the this compound scaffold provide convenient handles for further chemical modifications, enabling the exploration of the chemical space and the optimization of biological activity.

-

Modification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and alcohols, through standard organic transformations. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide coupling reactions, using reagents such as EDC/HOBt or HATU, can be employed to introduce a wide range of amine-containing fragments.

-

Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene ring, further diversifying the chemical library. The directing effects of the existing carboxyl and carbamoyl groups will influence the position of the incoming electrophile.

II. Mechanism of Action: Targeting PARP in the DNA Damage Response

A significant body of research has highlighted the potential of benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3][4] PARP-1 is a key player in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs).[5][6]

The Role of PARP-1 in DNA Repair

Upon detection of a DNA single-strand break, PARP-1 is recruited to the site of damage and, using NAD+ as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[7][8] This process, known as PARylation, serves two primary functions:

-

Chromatin Remodeling: The negatively charged PAR chains lead to the electrostatic repulsion of histones, resulting in a localized relaxation of the chromatin structure. This "opening" of the chromatin allows for the recruitment of other DNA repair proteins to the damaged site.[7]

-

Scaffolding for Repair Proteins: The PAR chains act as a scaffold, recruiting a multitude of DNA repair factors, such as XRCC1, to the site of the break, thereby facilitating the repair process.[8]

PARP Inhibition and Synthetic Lethality

PARP inhibitors, including derivatives of this compound, are small molecules that bind to the catalytic domain of PARP-1, competing with NAD+ and preventing the synthesis of PAR chains.[3] This inhibition of PARP activity has profound consequences for cancer cells, particularly those with pre-existing defects in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality .

In healthy cells, if PARP-mediated SSB repair is inhibited, the resulting unrepaired SSBs can be converted into more deleterious double-strand breaks (DSBs) during DNA replication. These DSBs can then be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells with mutated or non-functional BRCA1/2, the HR pathway is compromised. When these cells are treated with a PARP inhibitor, the accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be efficiently repaired. The accumulation of these unrepaired DSBs triggers apoptosis and cell death. This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic efficacy of PARP inhibitors.

PARP Trapping

Beyond catalytic inhibition, a crucial aspect of the mechanism of action of many PARP inhibitors is "PARP trapping." This phenomenon refers to the stabilization of the PARP-1 enzyme on the DNA at the site of the break. The trapped PARP-DNA complex is itself a cytotoxic lesion that can block DNA replication and transcription, further contributing to cell death.[7] The degree of PARP trapping varies among different inhibitors and is an important consideration in their development.

Below is a diagram illustrating the PARP-1 mediated DNA damage repair pathway and the mechanism of action of PARP inhibitors.

Caption: PARP-1 signaling in DNA repair and its inhibition.

III. Quantitative Data and Structure-Activity Relationships (SAR)

The potency of this compound derivatives as PARP inhibitors is highly dependent on their chemical structure. SAR studies are crucial for optimizing the inhibitory activity and other pharmacological properties of these compounds. While specific quantitative data for this compound itself as a PARP inhibitor is not extensively published in publicly available literature, we can infer SAR from studies on related benzamide analogs.

| Compound/Analog Class | Target | Activity Type | Quantitative Data (IC50) | Reference |

| Urea-based benzamide derivative (23f) | PARP-1 | In vitro inhibition | 5.17 nM | [3] |

| Urea-based benzamide derivative (27f) | PARP-1 | In vitro inhibition | 6.06 nM | [3] |

| Benzoxazole-based benzamide (28d) | PARP-1 | In vitro inhibition | 3.2 µM | [4] |

| Benzamide with linker (6) | PARP-2 | In vitro inhibition | 36-60 µM | [9] |

| Benzamide with linker (7) | PARP-2 | In vitro inhibition | 36-60 µM | [9] |

| Benzamide with linker (8) | PARP-2 | In vitro inhibition | 36-60 µM | [9] |

| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide (1) | PARP-1 | In vitro inhibition | 434 nM | [10] |

| Tetrazolyl analogue (51) | PARP-1 | In vitro inhibition | 35 nM | [10] |

Key SAR Insights from Benzamide-based PARP Inhibitors:

-

The Benzamide Moiety: The benzamide core is a critical pharmacophore that mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic pocket of PARP-1.

-

Substitutions on the Benzamide Ring: Modifications to the phenyl ring of the benzamide can influence potency and selectivity. Electron-donating or -withdrawing groups can alter the electronic properties and steric interactions within the binding site.

-

The "Other End" of the Molecule: The portion of the molecule extending from the benzamide core plays a crucial role in determining potency and selectivity. This part of the molecule often interacts with the adenosine-binding pocket of PARP-1, and modifications here can lead to significant changes in activity.[10] For instance, the introduction of urea-based moieties has been shown to result in potent PARP-1 inhibitors.[3]

IV. Experimental Protocols for Biological Evaluation

The evaluation of this compound derivatives as potential therapeutic agents requires a suite of robust and reliable in vitro assays. These assays are designed to assess the compound's ability to inhibit its target enzyme, as well as its effect on cancer cell viability.

In Vitro PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method for quantifying the in vitro inhibitory activity of a compound against PARP-1.

-

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer

-

Wash buffer

-

Test compounds (dissolved in DMSO)

-

Plate reader with chemiluminescence detection capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the diluted compounds to the wells of the histone-coated plate.

-

Add the PARP-1 enzyme to each well (except for the negative control).

-

Initiate the reaction by adding biotinylated NAD+ to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate several times with wash buffer to remove unbound reagents.

-

Add the streptavidin-HRP conjugate to each well and incubate for 1 hour.

-

Wash the plate again to remove unbound conjugate.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line (e.g., BRCA-deficient and proficient cell lines for comparison)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.

-

Caption: General experimental workflow for the evaluation of novel PARP inhibitors.

V. Conclusion and Future Directions

This compound derivatives represent a compelling and synthetically accessible class of compounds with significant potential in drug discovery, particularly as PARP inhibitors for oncology applications. The core scaffold provides a solid foundation for further optimization through medicinal chemistry efforts. The detailed synthetic and experimental protocols provided in this guide offer a practical framework for researchers to embark on the exploration of this promising chemical space.

Future research in this area should focus on:

-

Elucidation of Specific SAR: A systematic exploration of substitutions on both the benzamide and the "other end" of the molecule will be crucial for identifying derivatives with enhanced potency and selectivity.

-

Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be carefully optimized to ensure their suitability for in vivo studies and eventual clinical development.

-

Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the role of PARP enzymes in other disease areas, such as inflammation and neurodegeneration, suggests that this compound derivatives may have broader therapeutic applications.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of molecules.

VI. References

-

ResearchGate. (n.d.). Schematic representation of PARP1-mediated DNA damage repair. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of PARP-1 in DNA damage repair pathways. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. [Image]. Retrieved from [Link]

-

Zou, Y., et al. (2022). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry, 244, 114790. [Link]

-

Kim, H. J., et al. (2021). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Molecules, 26(15), 4481. [Link]

-

Li, X., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Journal of Medicinal Chemistry, 64(22), 16736-16748. [Link]

-

ResearchGate. (n.d.). Structure of PARP-1 in complex with DNA damage. [Image]. Retrieved from [Link]

-

Thorsell, A. G., et al. (2017). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Journal of Medicinal Chemistry, 60(4), 1262-1271. [Link]

-

Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(1), 549-567. [Link]

-

Wikipedia. (2024). PARP1. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP inhibitors. [Image]. Retrieved from [Link]

-

MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). Terephthaloyl chloride. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives. Retrieved from

-

Google Patents. (n.d.). Preparation method of terephthaloyl chloride. Retrieved from

-

PrepChem.com. (n.d.). Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. Retrieved from [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

Sources

- 1. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-(dimethylcarbamoyl)benzoic acid

This guide provides an in-depth analysis of the spectroscopic data for 4-(dimethylcarbamoyl)benzoic acid, a key intermediate in pharmaceutical and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and supported by data from analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.2 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule comprises a para-substituted benzene ring, a carboxylic acid group, and a dimethylamide group. Each of these moieties contributes characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively, provide unambiguous structural confirmation.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.5 | Doublet | 2H | Aromatic (ortho to -CON(CH₃)₂) |

| ~2.9 | Singlet | 6H | -N(CH₃)₂ |

Interpretation:

-

Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield chemical shift. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (~7.9 and ~7.5 ppm): The para-substitution pattern gives rise to an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded (~7.9 ppm) than those ortho to the electron-donating (through resonance) amide group (~7.5 ppm).

-

Dimethylamino Protons (~2.9 ppm): The six protons of the two methyl groups are chemically equivalent and appear as a single, sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than ten signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -C OOH |

| ~167 | -C ON(CH₃)₂ |

| ~140 | Aromatic (quaternary, attached to -CON(CH₃)₂) |

| ~133 | Aromatic (quaternary, attached to -COOH) |

| ~129 | Aromatic (CH, ortho to -COOH) |

| ~128 | Aromatic (CH, ortho to -CON(CH₃)₂) |

| ~37 | -N(C H₃)₂ |

Interpretation:

-

Carbonyl Carbons (~168 and ~167 ppm): The two carbonyl carbons (carboxylic acid and amide) are the most deshielded carbons in the molecule, appearing far downfield.

-

Aromatic Carbons (~128-140 ppm): The aromatic region will show four distinct signals: two for the protonated carbons and two for the quaternary (substituted) carbons. The carbon attached to the carboxylic acid will be at a different chemical shift than the one attached to the amide group.

-

Methyl Carbons (~37 ppm): The two equivalent methyl carbons of the dimethylamino group will appear as a single signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-N stretch (amide) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~850 | Strong | C-H bend (para-disubstituted aromatic) |

Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): The very broad absorption in this region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

-

C=O Stretches (~1700 and ~1630 cm⁻¹): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears at a higher wavenumber (~1700 cm⁻¹) than the amide C=O stretch (~1630 cm⁻¹), which is lowered due to resonance with the nitrogen lone pair.[4]

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-H Bend (~850 cm⁻¹): A strong out-of-plane C-H bending vibration in this region is indicative of para-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Relative Intensity | Assignment |

| 193 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | Moderate | [M - OH]⁺ |

| 148 | Strong | [M - COOH]⁺ |

| 120 | Moderate | [M - N(CH₃)₂ - CO]⁺ |

| 72 | Strong | [CON(CH₃)₂]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 193, corresponding to the molecular weight of the compound.[2] The fragmentation pattern is dictated by the stability of the resulting ions.

-

Loss of -OH (m/z 176): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -COOH (m/z 148): Loss of the entire carboxylic acid group as a radical is also a favorable fragmentation.

-

Formation of [CON(CH₃)₂]⁺ (m/z 72): Cleavage of the bond between the aromatic ring and the amide carbonyl can lead to the formation of the stable dimethylcarbamoyl cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width appropriate for proton signals (typically 0-15 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Use a spectral width appropriate for carbon signals (typically 0-200 ppm).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to sample analysis.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The predicted data, based on established chemical principles and comparison with related compounds, serves as a robust guide for researchers in the synthesis and application of this important chemical entity. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Retrieved from [Link]

-

International Journal of Engineering Trends and Technology (IJETT). (n.d.). Study of Synthesis and Pigment Characteristics of the Composition of Copper Phthalocyanine with Terephthalic Acid. Retrieved from [Link]

-

ResearchGate. (2025). IR spectroscopic investigation of the effect of deep UV irradiation on PET films. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11NO3). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-(11-hexylcarbamoyl-undecanoxy)-benzoic acid methyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Cairo University Scholar. (n.d.). Chemistry of terephthalate derivatives: a review. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

-

YouTube. (2021, February 3). Mass Spectrometry of Benzoic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

-

Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

-

ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2,4-dimethyl-. Retrieved from [Link]

Sources

- 1. This compound | 34231-49-7 [chemicalbook.com]

- 2. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

Crystal Structure of 4-(dimethylcarbamoyl)benzoic Acid: Awaiting Experimental Determination

An in-depth analysis of the crystal structure of 4-(dimethylcarbamoyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, is currently precluded by the absence of publicly available crystallographic data. Despite its relevance, the precise three-dimensional arrangement of this compound in the solid state has not been deposited in key scientific databases, including the Cambridge Structural Database (CSD). This guide, therefore, outlines the necessary experimental protocols and the theoretical significance of obtaining such data for researchers and drug development professionals.

This compound, with the chemical formula C₁₀H₁₁NO₃, is a derivative of benzoic acid. The introduction of the dimethylcarbamoyl group can significantly influence the molecule's electronic properties, solubility, and, crucially, its intermolecular interactions. These interactions govern the crystal packing and ultimately determine the material's bulk properties, such as melting point, stability, and bioavailability in a pharmaceutical context.

The Path to Elucidation: Experimental Workflow

The determination of a novel crystal structure is a well-established process in chemistry and materials science. For a researcher aiming to elucidate the crystal structure of this compound, the following experimental workflow would be essential.

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. A common synthetic route involves the reaction of terephthalic acid monomethyl ester chloride with dimethylamine, followed by hydrolysis of the methyl ester. The purity of the final compound is paramount, as impurities can inhibit crystallization. Techniques such as recrystallization or column chromatography are typically employed for purification.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include slow cooling of a saturated solution or vapor diffusion. The choice of solvent is critical and often requires empirical screening of various options.

A generalized protocol for single crystal growth is as follows:

-

Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, water).

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. Over days or weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Crystal Harvesting: Carefully harvest the well-formed crystals from the mother liquor.

The logical relationship for this experimental workflow can be visualized as follows:

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer. The crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected by a detector. The resulting data allows for the determination of the unit cell parameters, space group, and the electron density distribution within the crystal.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. Specialized software is used to process the data and generate an initial structural model. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.

Anticipated Structural Features and Their Importance

While the specific crystal structure of this compound is unknown, we can anticipate several key features based on its molecular structure and the known behavior of related compounds.

Intermolecular Interactions: The presence of a carboxylic acid group and a dimethylcarbamoyl group provides sites for various intermolecular interactions.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The oxygen atom of the dimethylcarbamoyl group can also act as a hydrogen bond acceptor.

-

π-π Stacking: The benzene ring is an aromatic system capable of engaging in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.

-

C-H···O Interactions: Weak C-H···O hydrogen bonds involving the methyl groups of the dimethylcarbamoyl moiety and the oxygen atoms of neighboring molecules are also likely to be present.

Understanding these interactions is crucial for predicting the compound's physical properties and for designing new materials with desired characteristics. For instance, in drug development, different polymorphic forms of a drug, which arise from different crystal packing arrangements, can have vastly different solubilities and bioavailabilities.

Data Presentation and Analysis

Once the crystal structure is determined, the data would be presented in a standardized format.

Crystallographic Data Table: A summary of the crystallographic data and refinement details would be tabulated. This would include:

| Parameter | Value |

| Chemical formula | C₁₀H₁₁NO₃ |

| Formula weight | 193.20 |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

Selected Bond Lengths and Angles: A table summarizing key intramolecular distances and angles would provide insight into the molecular geometry.

Conclusion and Future Directions